N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been widely studied for their pharmacological properties.
Scientific Research Applications
Na+/H+ Antiporter Inhibitors
Compounds similar to N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been investigated for their potential as Na+/H+ exchanger inhibitors, which could offer therapeutic benefits in treating conditions like acute myocardial infarction. The detailed study by Baumgarth, Beier, and Gericke (1997) on benzoylguanidines, which share functional groups with the compound , reveals the significance of specific substitutions for achieving potent NHE inhibitory effects, underlining the potential for cardiovascular protective applications (Baumgarth, Beier, & Gericke, 1997).
Antimicrobial Activity
Research into compounds featuring the benzothiazole moiety, similar to the target compound, has shown significant promise in antimicrobial applications. Jagtap et al. (2010) synthesized and screened fluoro substituted sulphonamide benzothiazole compounds for antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents, suggesting that this compound could similarly exhibit useful biological activities (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Fluoroalkylative Aryl Migration
A study by He, Tan, Ni, and Hu (2015) on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the chemical versatility and reactivity of compounds bearing sulfonyl and fluoro groups. Such research underpins the synthetic utility of these compounds in organic synthesis, providing a foundation for exploring the chemical properties and reactions of this compound (He, Tan, Ni, & Hu, 2015).
Anticancer Properties
The structural components of this compound suggest potential for anticancer research. Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles, which share a similar core structure, demonstrating potent in vitro cytotoxicity against certain cancer cell lines. This indicates that compounds with benzothiazole and fluoro groups could be valuable in developing novel anticancer agents (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)19-13-6-5-10-16(19)21(26)25(14-15-8-3-2-4-9-15)22-24-20-17(23)11-7-12-18(20)29-22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKRTRCXOMVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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